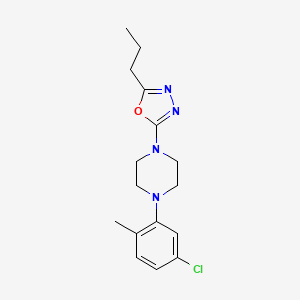
1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of diazepine derivatives, including compounds similar to 1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol, involves various methodologies. For example, the [2+4] and [6+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone demonstrate the formation of cycloadducts through electronic attractions and Diels–Alder reactions (Saito, Mukai, & Iida, 1986). Additionally, the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions highlights the influence of electron-withdrawing and releasing groups on yield and antimicrobial activity (Kottapalle & Shinde, 2021).
Molecular Structure Analysis
The molecular structure of diazepine derivatives, including 1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol, is characterized by their cyclic nature, which significantly influences their chemical behavior and interactions. Studies on the molecular structure, such as the combined experimental and theoretical study on 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, provide insights into the conformational flexibility and molecular geometry of similar compounds (Inkaya et al., 2012).
Chemical Reactions and Properties
Diazepine derivatives undergo various chemical reactions, including cycloaddition, rearrangements, and substitutions, which are essential for synthesizing novel compounds with potential biological activities. The reaction mechanisms, such as the [4+2+1] annulation for synthesizing benzo[e][1,4]diazepin-3-ones, demonstrate the complexity and diversity of chemical transformations available for these compounds (Geng et al., 2019).
Physical Properties Analysis
The physical properties of diazepine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. For instance, the synthesis and structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones provide valuable data on the physical characteristics and conformational behavior of these compounds (Alonso et al., 2020).
Chemical Properties Analysis
The chemical properties of diazepine derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their utility in chemical synthesis and potential therapeutic applications. Studies on the efficient synthesis of optically active hybrid 1H-1,5-benzodiazepine–1,4-dihydropyridines illustrate the chemical versatility and potential for creating complex molecules with specific functions (Torres & Rebolledo, 2016).
Eigenschaften
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-ethoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-22-11-8-17(21)19-10-9-18(13-16(20)14-19)12-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXFXJBZSNJXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCN(CC(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-3-{ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}-4-hydroxy-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5679038.png)

![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)
![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)



![2-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B5679098.png)
![1-{[(4-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5679099.png)
![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)

![N-[rel-(3R,4S)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5679115.png)